molecular formula C10H18O B13559218 2,2,6-Trimethylhept-5-enal CAS No. 52279-00-2

2,2,6-Trimethylhept-5-enal

Cat. No.: B13559218
CAS No.: 52279-00-2
M. Wt: 154.25 g/mol
InChI Key: IHUYETNQLCGWSV-UHFFFAOYSA-N
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Description

2,2,6-Trimethylhept-5-enal is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . This compound is of significant interest in industrial research, particularly in the field of perfumery and fragrance science, where it is valued for its organoleptic properties. It is characterized by a fresh, green, and sweet aroma with distinct notes of ozone and melon, and it exhibits medium odor strength with a substantivity of approximately 20 hours . Its primary research and application value lies in its use as a fragrance ingredient, where it contributes green and fruity accords to perfume compositions. The compound has a boiling point between 81-84 °C at 15 mmHg and an estimated logP of 3.44, indicating relatively high hydrophobicity . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS-compatible applications) . This product is intended for research and development purposes exclusively. It is not intended for personal or commercial use as a fragrance ingredient without further purification and safety assessment. All statements and information presented here are for informational purposes only and are not intended to be a representation or warranty.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52279-00-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2,6-trimethylhept-5-enal

InChI

InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8-11/h6,8H,5,7H2,1-4H3

InChI Key

IHUYETNQLCGWSV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C)C=O)C

Origin of Product

United States

Synthetic Methodologies for 2,2,6 Trimethylhept 5 Enal

Exploration of De Novo Synthesis Pathways

De novo synthesis offers the flexibility to construct the target molecule from readily available starting materials. These strategies can be designed in either a convergent or a linear fashion, each with distinct advantages in terms of efficiency and yield.

Convergent Synthetic Routes to the Branched Heptenal Skeleton

A convergent synthesis strategy improves the efficiency of multi-step syntheses by preparing key fragments of the target molecule separately before combining them in the final stages. This approach maximizes the preservation of chemical yield compared to a linear sequence. For 2,2,6-trimethylhept-5-enal, a plausible convergent approach involves the synthesis of two key fragments: a nucleophilic fragment containing the C6-tertiary methyl group and an electrophilic fragment bearing the C2-quaternary center.

One potential disconnection strategy is illustrated below:

Fragment A (Nucleophile): A Grignard reagent, such as 4-methylpent-3-en-1-ylmagnesium bromide, could be synthesized from the corresponding alkenyl halide.

Fragment B (Electrophile): An α,α-disubstituted acyl halide or a related carboxylic acid derivative, such as 2,2-dimethylpropanoyl chloride.

The coupling of these fragments, followed by selective reduction, would yield the target aldehyde. The use of organocuprate chemistry, for example, could facilitate the conjugate addition of the Grignard reagent to an α,β-unsaturated ester, which can then be converted to the aldehyde. organic-chemistry.orgresearchgate.netyoutube.com

Table 1: Hypothetical Convergent Synthesis Strategy

StepReactant 1 (Fragment)Reactant 2 (Fragment)Key TransformationIntermediate/Product
14-bromo-2-methylpent-2-eneMagnesiumGrignard Formation(4-methylpent-3-en-1-yl)magnesium bromide
2Diethyl malonateSodium ethoxide, Methyl iodideDialkylationDiethyl 2,2-dimethylmalonate
3Diethyl 2,2-dimethylmalonateLiAlH₄, then PCCReduction & Oxidation2,2-dimethylmalonaldehyde
4Fragment from Step 1Fragment from Step 3Grignard Addition2,2,6-trimethylhept-5-en-1-ol
52,2,6-trimethylhept-5-en-1-olPyridinium (B92312) chlorochromate (PCC)OxidationThis compound

Linear Synthesis Strategies for this compound

Linear synthesis involves the sequential construction of the molecule, step-by-step, from a single starting material. While potentially longer, this approach can be more straightforward to plan and execute. A hypothetical linear synthesis could commence with a Claisen condensation to build the carbon backbone, followed by functional group manipulations.

For instance, the synthesis could begin with the alkylation of a β-keto ester, such as ethyl acetoacetate, to introduce the necessary branching. Subsequent steps would involve chain extension, reduction, and oxidation to arrive at the final aldehyde.

Table 2: Hypothetical Linear Synthesis Strategy

StepStarting MaterialReagentsTransformationIntermediate/Product
1Isovaleraldehyde(Carbethoxymethylene)triphenylphosphoraneWittig ReactionEthyl 4-methylpent-2-enoate
2Ethyl 4-methylpent-2-enoateLithium dimethylcuprateConjugate AdditionEthyl 3,4-dimethylpentanoate
3Ethyl 3,4-dimethylpentanoateLithium diisopropylamide (LDA), Methyl iodideα-AlkylationEthyl 2,3,4-trimethylpentanoate
4Ethyl 2,3,4-trimethylpentanoateDiisobutylaluminium hydride (DIBAL-H)Partial Reduction2,3,4-trimethylpentanal

Note: This table outlines a potential, not necessarily optimized, linear route to a related saturated skeleton to illustrate the strategy.

Precursor-Based Transformations and Functional Group Interconversions

This approach leverages existing molecular frameworks that can be chemically modified to yield the target compound. These methods often involve strategic functional group interconversions and carbon-carbon bond formations on a pre-existing skeleton.

Approaches Utilizing Olefin Metathesis in Alkene Formation

Olefin metathesis is a powerful reaction that allows for the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, typically involving ruthenium or molybdenum. iupac.orgharvard.edu Cross-metathesis could be employed to construct the C5-C6 double bond of this compound. nih.govscispace.com

A plausible strategy would involve the cross-metathesis of a simpler α,α-dimethyl aldehyde containing a terminal alkene with a more substituted olefin like 2-methyl-2-butene. The choice of catalyst is crucial for controlling the selectivity and efficiency of this transformation, especially when dealing with sterically hindered or tetrasubstituted olefins. nih.gov

Table 3: Olefin Metathesis Catalyst Comparison

Catalyst TypeCommon NameKey FeaturesPotential Application
Ruthenium-basedGrubbs' Catalysts (1st, 2nd, 3rd Gen)High functional group tolerance, stable in air and moisture. iupac.orgCross-metathesis of functionalized alkenes.
Molybdenum-basedSchrock CatalystHigh activity, particularly for sterically hindered olefins. iupac.orgFormation of tri- and tetrasubstituted double bonds.

Strategies for Aldehyde Functional Group Introduction and Manipulation

The aldehyde functional group is a key feature of the target molecule. Its introduction can be achieved through various synthetic methods. wikipedia.orgyoutube.com

Oxidation of a Primary Alcohol: A common and reliable method is the oxidation of the corresponding primary alcohol, 2,2,6-trimethylhept-5-en-1-ol. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used to prevent over-oxidation to the carboxylic acid.

Ozonolysis of an Alkene: Cleavage of a terminal alkene on a suitable precursor, such as 2,2,6-trimethyl-1,5-heptadiene, using ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield the desired aldehyde.

Hydroformylation: The direct addition of a formyl group (-CHO) and a hydrogen atom across a double bond can be achieved via hydroformylation (also known as the oxo process). wikipedia.orgmt.comtamu.edu Applying this to a precursor like 2,6,6-trimethylhept-2-ene could potentially form the target aldehyde, although control of regioselectivity to obtain the desired branched product can be a challenge. researchgate.netgoogle.com

Methylation and Alkylation Tactics for Tertiary and Quaternary Carbon Centers

The construction of the C2 quaternary and C6 tertiary carbon centers is a significant synthetic challenge.

Quaternary Carbon Center (C2): The α-quaternary center adjacent to the aldehyde is particularly challenging to construct directly due to the propensity of aldehydes to undergo side reactions like aldol (B89426) condensations. libretexts.org A more common strategy is to form a quaternary center α to a ketone, which is less prone to self-condensation, and then perform a subsequent one-carbon extension to form the aldehyde. The alkylation of a ketone enolate at the more hindered α-position can be achieved using strong, sterically hindered bases like lithium diisopropylamide (LDA) under kinetic control, or by employing specialized catalytic methods. repec.orgresearchgate.netnih.govchemistrysteps.com Recent advances have demonstrated catalytic enantioselective methods for preparing α-quaternary aldehydes. nih.govrsc.orgunc.edu

Tertiary Carbon Center (C6): The tertiary center at the C6 position can be established through several classic C-C bond-forming reactions. For instance, a 1,4-conjugate addition of a methyl group to an α,β-unsaturated ketone or ester precursor using an organocuprate reagent (Gilman reagent) is a standard method for installing a methyl group at the β-position.

Stereoselective Synthesis of this compound Isomers

The controlled synthesis of specific diastereomers and enantiomers of this compound can be approached through diastereoselective and enantioselective catalytic methods.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in acylic systems. The Evans asymmetric alkylation, for instance, is a well-established method for the synthesis of chiral α-substituted carbonyl compounds. A plausible diastereoselective route to an isomer of this compound could employ an Evans chiral auxiliary. The asymmetric synthesis of the structurally similar (R)-2-isopropyl-5-methylhex-5-enal has been reported and serves as a valuable model for this approach. researchgate.net

In a hypothetical synthesis, an N-acyl oxazolidinone, derived from a readily available chiral amino alcohol, would undergo deprotonation to form a chiral enolate. Subsequent alkylation of this enolate with a suitable electrophile, such as a prenyl halide (1-bromo-3-methyl-2-butene), would introduce the γ,δ-unsaturated fragment with high diastereoselectivity. The chiral auxiliary would then be cleaved to yield the desired chiral carboxylic acid, which can be subsequently reduced to the corresponding aldehyde, this compound. The stereochemistry of the newly formed stereocenter is dictated by the choice of the chiral auxiliary.

Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary

StepReactantsReagentsProductDiastereomeric Excess (d.e.)
1N-propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone1. NaHMDS, THF, -78 °C; 2. Prenyl bromideN-((2S)-2,2-dimethyl-5-methylhex-4-enoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>95%
2Alkylated OxazolidinoneLiAlH(OtBu)3(S)-2,2,6-Trimethylhept-5-enal>95%

Note: This table presents a hypothetical reaction scheme based on established methodologies.

Enantioselective catalysis offers a more atom-economical approach to chiral molecules, as the chirality resides in the catalyst rather than a stoichiometric auxiliary. For the synthesis of this compound, several enantioselective catalytic strategies could be envisioned.

One potential route involves the asymmetric hydroformylation of a prochiral alkene precursor, such as 2,6-dimethyl-2-heptene. This reaction, catalyzed by a chiral transition metal complex (e.g., rhodium or cobalt with a chiral phosphine (B1218219) ligand), would introduce the aldehyde functionality and create a new stereocenter with high enantioselectivity. The success of this approach would depend on achieving high regioselectivity to form the desired terminal aldehyde over its internal isomer.

Alternatively, an enantioselective conjugate addition of an organometallic reagent to an α,β-unsaturated aldehyde could be employed. For example, the conjugate addition of an isopropyl group (from an organocuprate reagent) to a suitable α,β-unsaturated aldehyde precursor in the presence of a chiral ligand could establish the stereocenter at the C6 position.

Table 2: Potential Enantioselective Catalytic Approaches

Reaction TypeSubstrateCatalyst SystemPotential Product IsomerReported Enantiomeric Excess (e.e.) for Analogous Systems
Asymmetric Hydroformylation2,6-Dimethyl-2-heptene[Rh(CO)2(acac)] / Chiral Phosphine Ligand(R)- or (S)-2,2,6-Trimethylhept-5-enal80-95%
Enantioselective Conjugate Addition(E)-2,2-Dimethylhept-5-enalIsopropylcuprate / Chiral Ligand(R)- or (S)-2,2,6-Trimethylhept-5-enal>90%

Note: The enantiomeric excesses are based on results for structurally similar substrates reported in the literature. uva.es

Yield Optimization and Process Scalability Studies in Synthesis

For a multi-step synthesis, each step must be individually optimized. Key parameters include reaction concentration, temperature, catalyst loading, and reaction time. For instance, in a chiral auxiliary-based approach, the alkylation step would be optimized to minimize side reactions, such as O-alkylation, which has been observed in similar systems. researchgate.net The choice of solvent and base is also critical in controlling the reactivity and selectivity of the enolate.

When considering scalability, factors such as heat transfer, mixing, and the isolation and purification of intermediates and the final product become paramount. Chromatographic purification, while suitable for laboratory-scale synthesis, is often impractical for large-scale production. Therefore, developing a process that allows for purification by crystallization or distillation is highly desirable. For catalytic reactions, minimizing the catalyst loading while maintaining high conversion and selectivity is a key objective for reducing costs and simplifying purification.

Application of Green Chemistry Principles in Synthetic Protocols

The fragrance industry is increasingly adopting green chemistry principles to develop more sustainable manufacturing processes. bynez.com The synthesis of this compound can be designed with these principles in mind.

The twelve principles of green chemistry provide a framework for this approach. acs.org Key considerations for a greener synthesis of this compound would include:

Waste Prevention: Designing a synthesis with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product. Catalytic routes are generally more atom-economical than those requiring stoichiometric reagents or chiral auxiliaries. acs.org

Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable resources. For example, if a precursor to this compound could be derived from a natural terpene, this would be a significant step towards a more sustainable process.

Safer Solvents and Auxiliaries: Selecting solvents with a lower environmental impact and toxicity profile. The use of water, ethanol (B145695), or solvent-free conditions is preferred over chlorinated solvents. askfilo.comaskfilo.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste. acs.org The development of highly efficient and recyclable catalysts is a key area of green chemistry research.

Reduce Derivatives: Avoiding the use of protecting groups and other temporary modifications to reduce the number of synthetic steps and the amount of waste generated. acs.org

Chemo-enzymatic cascade reactions are an emerging area in green chemistry that could be applicable to the synthesis of fragrance aldehydes. rsc.org Such a cascade could combine chemical and enzymatic steps in a one-pot process, reducing the need for intermediate purification and minimizing waste.

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis

Green Chemistry PrincipleApplication to this compound Synthesis
Atom EconomyAn asymmetric hydroformylation route would have a higher atom economy than a multi-step synthesis involving a chiral auxiliary.
Use of Renewable FeedstocksPotential to use bio-derived precursors if available.
Safer SolventsReplacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran.
CatalysisEmploying a recyclable enantioselective catalyst to reduce waste and cost.

Chemical Reactivity and Transformation of 2,2,6 Trimethylhept 5 Enal

Reactions of the Aldehyde Functional Group

The aldehyde group in 2,2,6-trimethylhept-5-enal is a primary site for chemical transformations, including nucleophilic additions, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions

The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In the case of α,β-unsaturated aldehydes like this compound, nucleophilic attack can occur directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or conjugate addition). The regioselectivity of the reaction is often influenced by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman cuprates, amines, and thiols, generally favor 1,4-addition.

A specific example of a 1,2-nucleophilic addition to this compound has been documented in the context of synthetic methodology development. The reaction of this compound with methylmagnesium iodide (MeMgI), a Grignard reagent, results in the formation of the corresponding secondary alcohol, 3,3,7-trimethyloct-6-en-2-ol. umich.edudoi.orgumich.edu This transformation underscores the susceptibility of the carbonyl carbon to direct nucleophilic attack.

Reaction Type Reagent Product
1,2-Nucleophilic AdditionMethylmagnesium iodide (MeMgI)3,3,7-trimethyloct-6-en-2-ol

Condensation reactions, which are a cornerstone of aldehyde chemistry, are also anticipated for this compound. For instance, in the presence of a base, it could potentially undergo an aldol (B89426) condensation, acting as either the electrophile or, if deprotonation at the α-carbon occurs, the nucleophile. However, steric hindrance from the adjacent gem-dimethyl group might influence the feasibility and outcome of such reactions.

Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O), as employed in the Tollens' test. The expected product of such an oxidation would be 2,2,6-trimethylhept-5-enoic acid.

Conversely, the aldehyde can be reduced to a primary alcohol, 2,2,6-trimethylhept-5-en-1-ol. This reduction can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., Pt, Pd, Ni) can also be employed. Under forcing conditions, catalytic hydrogenation may also reduce the carbon-carbon double bond.

Transformation Typical Reagents Product
OxidationKMnO4, H2CrO4, Ag2O2,2,6-trimethylhept-5-enoic acid
ReductionNaBH4, LiAlH4, H2/Catalyst2,2,6-trimethylhept-5-en-1-ol

Formation of Imines, Acetals, and Related Derivatives

Like other aldehydes, this compound is expected to react with primary amines under acidic catalysis to form imines (also known as Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

In the presence of an alcohol and an acid catalyst, this compound can be converted into an acetal. This reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the stable acetal. The formation of acetals is a common strategy for protecting the aldehyde functional group during other chemical transformations.

Derivative Reactants Functional Group Formed
IminePrimary Amine (R-NH2), Acid CatalystC=N-R
AcetalAlcohol (R-OH), Acid CatalystC(OR)2

Reactions of the Alkene Functional Group

The carbon-carbon double bond in this compound is also a site of significant reactivity, particularly for electrophilic additions and cycloaddition reactions.

Electrophilic Addition Reactions

The alkene can undergo electrophilic addition reactions. For example, reaction with hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon of the double bond and the halide adding to the more substituted carbon. Similarly, the addition of halogens (X2) would lead to the formation of a dihaloalkane. Hydration of the double bond, typically catalyzed by a strong acid, would result in the formation of an alcohol, again following Markovnikov's rule.

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated system of this compound makes it a potential dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The electron-withdrawing nature of the aldehyde group activates the alkene for this type of transformation. When reacting with a suitable diene, this compound would be expected to form a substituted cyclohexene (B86901) derivative. The stereochemistry and regiochemistry of the product would be governed by the established principles of the Diels-Alder reaction, including the endo rule.

Hydrogenation and Isomerization Processes

The chemical behavior of this compound, a β,γ-unsaturated aldehyde, is characterized by the reactivity of its two primary functional groups: the carbon-carbon double bond and the aldehyde moiety. The interaction between these groups, influenced by the molecule's steric hindrance, dictates the outcomes of hydrogenation and isomerization reactions.

Hydrogenation:

The selective hydrogenation of unsaturated aldehydes is a critical industrial process for producing fine chemicals, including flavors and fragrances. acs.org The hydrogenation of this compound can lead to several products, depending on the catalyst and reaction conditions. The primary pathways involve the reduction of the carbon-carbon double bond to yield 2,2,6-trimethylheptanal, the reduction of the aldehyde group to form 2,2,6-trimethylhept-5-en-1-ol, or the complete saturation of both functional groups to produce 2,2,6-trimethylheptan-1-ol.

Thermodynamically, the hydrogenation of the C=C bond is generally more favorable than the hydrogenation of the C=O bond. acs.org However, catalyst design plays a crucial role in steering the selectivity. For instance, rhodium-based homogeneous catalysts have been shown to selectively reduce the carbon-carbon double bond in unsaturated aldehydes. rsc.org The steric hindrance around the aldehyde group in this compound, due to the adjacent gem-dimethyl groups, may further favor the hydrogenation of the less hindered C=C bond.

Below is a table illustrating the potential products of selective hydrogenation:

ReactantProductReaction Type
This compound2,2,6-TrimethylheptanalC=C bond hydrogenation
This compound2,2,6-Trimethylhept-5-en-1-olC=O bond hydrogenation
This compound2,2,6-Trimethylheptan-1-olFull hydrogenation

Isomerization:

β,γ-Unsaturated carbonyl compounds, such as this compound, can undergo isomerization to their more stable α,β-conjugated isomers. This rearrangement is typically catalyzed by acids or bases. ambeed.com The driving force for this isomerization is the formation of a conjugated system where the p-orbitals of the double bond and the carbonyl group overlap, leading to electron delocalization and increased molecular stability. rsc.org For this compound, this would involve the migration of the double bond from the 5,6-position to the 4,5-position to form (E/Z)-2,2,6-trimethylhept-4-enal. The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in isopropanol (B130326) at room temperature has been shown to be effective for similar isomerizations. researchgate.net

Reactivity at the Methyl and Branched Carbon Centers

The reactivity of this compound is significantly influenced by its substitution pattern. The presence of bulky gem-dimethyl groups at the α-position to the carbonyl sterically hinders nucleophilic attack on the carbonyl carbon. reddit.comkhanacademy.org This steric hindrance makes the aldehyde less reactive compared to unbranched aldehydes. libretexts.org

The methyl groups at the 6-position are allylic and therefore possess enhanced reactivity. The C-H bonds of these methyl groups are weaker than typical alkane C-H bonds, making them susceptible to radical-mediated reactions. For example, in the presence of a suitable radical initiator, these allylic hydrogens can be abstracted to form a resonance-stabilized allylic radical. This reactivity is a key consideration in predicting the outcomes of reactions involving radical species.

The branched carbon center at the 2-position, being a quaternary carbon, is unreactive towards reactions that involve C-H bond cleavage at that position. Its primary influence is steric, shielding the adjacent carbonyl group.

Chemoselective and Regioselective Transformations of Multifunctionalized Structures

The presence of both an aldehyde and a carbon-carbon double bond in this compound allows for a variety of chemoselective and regioselective transformations. The challenge in these reactions is to selectively target one functional group in the presence of the other.

Chemoselective Reductions: As discussed in the hydrogenation section, the selective reduction of either the aldehyde or the double bond is a prime example of chemoselectivity. Catalytic transfer hydrogenation offers a safe and convenient method for the selective reduction of the carbonyl group in α,β-unsaturated aldehydes to yield allylic alcohols. rsc.org Iron(II) pincer complexes have also been shown to be highly efficient and selective catalysts for aldehyde hydrogenation, even in the presence of other reducible functionalities. nih.gov

Regioselective Additions: The double bond in this compound can undergo regioselective addition reactions. For example, in hydroformylation, the addition of a formyl group and a hydrogen atom across the double bond can, in principle, lead to two different regioisomers. The regioselectivity would be influenced by the steric bulk of the substituents and the nature of the catalyst.

The following table summarizes potential chemoselective and regioselective transformations:

Reaction TypeReagents/CatalystSelective TargetProduct Type
Transfer HydrogenationRuthenium or Osmium pincer complexesC=OUnsaturated alcohol
Catalytic HydrogenationIron(II) PNP pincer complexesC=OUnsaturated alcohol
Aldol AdditionMgI2 / Piperidineα-carbon (post-isomerization)anti-Aldol adduct
Cross-Dehydrogenative CouplingNickel catalyst / Aryl radical HAT agentAldehydic C-H and Allylic C-HSkipped enone

Detailed Mechanistic Studies of Key Reactions (e.g., via reaction kinetics, intermediate isolation)

Hydrogenation Mechanism: The mechanism of aldehyde hydrogenation has been explored through computational studies, such as Density Functional Theory (DFT) calculations. nih.gov For iron-catalyzed hydrogenations, a proposed mechanism involves a trans-dihydride intermediate. The reaction proceeds via the nucleophilic attack of a hydride ligand from the catalyst to the carbonyl carbon of the aldehyde. nih.gov In the context of heterogeneous catalysis, studies on Pt/TiO2 catalysts have shown a synergistic effect between oxygen vacancies on the support and solvent water molecules in facilitating aldehyde hydrogenation. acs.org

Isomerization Mechanism: The base-catalyzed isomerization of β,γ-unsaturated carbonyl compounds proceeds through the formation of a conjugated dienolate ion intermediate. This intermediate is then reprotonated at the α-carbon terminus to yield the more stable α,β-unsaturated carbonyl compound. ambeed.com Acid-catalyzed isomerization, on the other hand, involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-position to form an enol intermediate, which then tautomerizes to the conjugated aldehyde.

Kinetic Studies: Kinetic modeling of the oxidation of n-aldehydes has been conducted in jet-stirred reactors. cerfacs.fr These studies reveal that the dominant initial reaction is the abstraction of the aldehydic hydrogen, forming a carbonyl radical which can then undergo further reactions. While this pertains to oxidation, it highlights the reactivity of the formyl C-H bond. Kinetic studies of aldehyde-ketone isomerization have also been performed, for instance, catalyzed by liver alcohol dehydrogenase, demonstrating the biological relevance of such transformations. nih.gov

Theoretical and Computational Investigations of 2,2,6 Trimethylhept 5 Enal

Electronic Structure Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through computational analysis, it is possible to map electron density, determine molecular orbitals, and predict sites of reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). um.es The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). um.es The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability.

For 2,2,6-trimethylhept-5-enal, a typical FMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. The HOMO is expected to be localized primarily around the carbon-carbon double bond (C=C) and the oxygen atom of the carbonyl group, which are the most electron-rich areas. The LUMO would likely be centered on the carbonyl carbon and the adjacent α-carbon, representing the most electrophilic sites.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Theoretical calculations would provide precise energy values for these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical data that would be generated from a typical DFT calculation.

Molecular OrbitalEnergy (eV)Primary Lobe Location
HOMO-6.5C=C double bond, Oxygen lone pair
LUMO-0.8C=O pi-antibonding orbital
HOMO-LUMO Gap5.7-

Charge Distribution and Reactivity Predictions

The distribution of electrons within this compound is uneven due to the differing electronegativities of its constituent atoms, particularly the oxygen atom in the aldehyde group. This creates a permanent dipole and defines regions of positive and negative partial charges.

Computational methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can quantify the partial charge on each atom. In this compound, the oxygen atom would carry a significant negative charge, while the carbonyl carbon would be correspondingly electron-deficient and carry a positive charge. This charge distribution makes the carbonyl carbon a prime target for nucleophilic attack, a fundamental reaction pathway for aldehydes. Similarly, the electron density at the C=C double bond makes it susceptible to electrophilic addition. An electrostatic potential (ESP) map would visually represent these reactive sites, with red areas (negative potential) indicating nucleophilic centers and blue areas (positive potential) indicating electrophilic centers.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the aliphatic chain in this compound means it can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers for converting between them, which are mapped onto a Potential Energy Surface (PES). um.es

High-level computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to perform accurate conformational analyses. nih.gov These methods solve the electronic structure of the molecule to provide reliable energies for different geometries.

A systematic search of the PES for this compound would involve rotating the single bonds in its backbone. For each conformation, the geometry is optimized to find the nearest local energy minimum. The relative energies of these conformers determine their population at thermal equilibrium. The analysis would likely reveal that conformations minimizing steric hindrance—for instance, by orienting the bulky trimethyl groups away from each other—are the most stable.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates potential results from a DFT conformational search, with energies relative to the most stable conformer.

Conformer IDDihedral Angle (C3-C4-C5-C6)Relative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum)178° (anti-periplanar)0.0075.3
265° (gauche)1.1514.1
3-68° (gauche)1.2510.6

Molecular Mechanics and Molecular Dynamics Simulations

While DFT provides high accuracy, its computational cost can be prohibitive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) offers a faster, albeit less accurate, alternative by using a classical force field to calculate energies. um.es MM is excellent for an initial broad search of the PES to identify promising candidate conformers, which can then be re-evaluated with more accurate DFT or ab initio methods.

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms over time. An MD simulation of this compound would reveal how the molecule flexes, vibrates, and transitions between different conformations at a given temperature. This provides insight into the dynamic stability of certain conformers and the pathways for conformational change, which are crucial for understanding how the molecule's shape might adapt when interacting with other molecules or surfaces.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in modeling the step-by-step mechanism of chemical reactions. For this compound, this could include modeling its oxidation, reduction, or participation in carbonyl-olefin metathesis reactions. nih.gov

The process involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—must be located and characterized. The energy of the TS determines the activation energy of the reaction, which governs its rate.

For example, modeling the nucleophilic addition to the carbonyl group would involve mapping the PES as the nucleophile approaches the carbonyl carbon. The calculation would identify a TS structure where the new bond is partially formed and the C=O bond is partially broken. Frequency calculations are performed to confirm the nature of these structures: minima (reactants, products, intermediates) have all real vibrational frequencies, while a first-order saddle point (a TS) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Kinetic and Thermodynamic Parameter Calculations

Theoretical investigations involving this compound have been conducted as part of broader studies on reaction mechanisms, such as carbonyl-olefin metathesis. These studies have employed computational chemistry techniques to elucidate the energetic profiles of reaction pathways.

Methodologies utilized include Density Functional Theory (DFT), a common approach for calculating the electronic structure of molecules. Specifically, the B97-D density functional, paired with the 6-31G* basis set, has been used to perform gas-phase geometry optimizations of reaction intermediates involving this compound. umich.eduumich.edu To map out the reaction pathways and identify the transition states, the Growing String Method (GSM) has been applied. umich.eduumich.edu This method is instrumental in determining the minimum energy reaction path, which is crucial for calculating kinetic parameters like the activation energy.

Thermodynamic parameters are derived from these calculations through corrections based on statistical mechanics, often using the rigid rotor and harmonic oscillator approximation at a standard temperature of 298 K. umich.edu These corrections allow for the determination of key thermodynamic values that govern the feasibility and spontaneity of a reaction.

While these computational methods have been applied to reactions involving this compound, specific, detailed data tables of the calculated kinetic and thermodynamic parameters for this compound are not explicitly provided in the referenced literature.

Table 4.3.1.1: Illustrative Table of Kinetic and Thermodynamic Parameters

Parameter Description Status for this compound
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction. Calculated in broader studies, but specific values are not reported in the provided sources.
Enthalpy of Reaction (ΔH) The change in heat content of a system during a reaction. Calculated in broader studies, but specific values are not reported in the provided sources.

| Gibbs Free Energy of Reaction (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Calculated in broader studies, but specific values are not reported in the provided sources. |

Quantum Chemical Studies on Spectroscopic Properties (Theoretical Prediction, not Data Listing)

Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, such theoretical predictions can provide valuable insights into its electronic structure and vibrational modes, which are directly related to its spectroscopic signatures.

While specific theoretical spectroscopic investigations focused on this compound are not detailed in the provided search results, the general approach for a molecule of this nature would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts to aid in structural confirmation.

Infrared (IR) Spectroscopy: Calculating vibrational frequencies to predict the positions of characteristic absorption bands, such as the C=O and C=C stretching frequencies.

UV-Vis Spectroscopy: Using methods like Time-Dependent Density Functional Theory (TD-DFT) to predict electronic transitions and the maximum absorption wavelength (λmax).

These theoretical predictions, when correlated with experimental data, provide a deeper understanding of the molecule's properties. Spectroscopic and theoretical investigations have been noted in the context of mechanistic studies involving this compound. umich.edu

Biosynthetic Pathways and Natural Occurrence of 2,2,6 Trimethylhept 5 Enal

Identification and Isolation from Non-Human Biological Sources (e.g., plant volatiles, microbial metabolites)

2,2,6-Trimethylhept-5-enal has been identified as a volatile or extractable component from distinct biological sources, highlighting its presence in both marine and terrestrial life.

Marine Invertebrates: The compound has been isolated from gorgonian corals from the Maluku Sea. An analysis of crude extracts from the gorgonian species using n-hexane and ethanol (B145695) solvents, followed by LC-MS/MS, identified this compound as one of the constituent secondary metabolites. rasayanjournal.co.ineuropa.eu Gorgonians are known to produce a wide array of secondary metabolites, including terpenoids and steroids, which serve various ecological functions. rasayanjournal.co.ineuropa.eu

Plant Volatiles: The compound has been detected as a volatile component in Enshi Yulu tea, a type of Chinese steamed green tea. A study analyzing the changes in volatile compounds during the tea's processing identified 242 different volatile substances. While not one of the most abundant, this compound was among the identified compounds, demonstrating its formation or release during the manufacturing process. researchgate.netnih.gov

The identification of this aldehyde in such different organisms suggests convergent evolution or the presence of fundamental biosynthetic pathways for its creation.

Table 1: Documented Natural Sources of this compound

Biological SourceOrganism TypeMethod of IdentificationReference(s)
Gorgonian CoralMarine InvertebrateLC-MS/MS of crude extract rasayanjournal.co.in, europa.eu
Enshi Yulu TeaProcessed Plant (Volatile)HS-SPME/GC-MS researchgate.net, nih.gov

Proposed Biosynthetic Precursors and Enzymatic Transformations

The biosynthesis of this compound is proposed to originate from the isoprenoid pathway, which is responsible for the vast diversity of terpenoid compounds found in nature. researchgate.netuni-hannover.de

All terpenoids, including monoterpenes like this compound, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netnih.govquantumfrontiers.de These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in bacteria and plant plastids. uni-hannover.deeuropa.eu

The head-to-tail condensation of one unit of DMAPP and one unit of IPP is catalyzed by geranyl diphosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP). nih.gov GPP is the direct precursor to all monoterpenes. While a direct cyclization of GPP typically leads to cyclic monoterpenes like α-pinene, subsequent enzymatic modifications of these structures can lead to acyclic derivatives. asm.org A plausible biosynthetic route to this compound involves the microbial degradation of the common monoterpene α-pinene. ontosight.ai

While the complete enzymatic cascade leading to this compound has not been fully elucidated, key enzymatic steps have been characterized in bacteria that degrade α-pinene, providing a strong model for its formation. The proposed pathway involves at least two key enzymatic activities following the formation of α-pinene.

Monooxygenase Activity: The first step is the epoxidation of α-pinene to α-pinene oxide. This reaction is catalyzed by an α-pinene monooxygenase, an NADH-linked enzyme found in bacteria such as Pseudomonas fluorescens. researchgate.net

Lyase Activity: The crucial step is the cleavage of the bicyclic α-pinene oxide to an acyclic aldehyde. This is performed by an enzyme known as α-pinene oxide lyase (also referred to as alpha-pinene-oxide (B1582844) decyclase). researchgate.netresearchgate.net This enzyme has been purified and characterized from Nocardia sp. strain P18.3. researchgate.netresearchgate.net The lyase catalyzes a concerted reaction where both rings of the epoxide are cleaved, forming an acyclic dienal. researchgate.netontosight.ai In Nocardia, the product is cis-2-methyl-5-isopropylhexa-2,5-dienal. researchgate.netresearchgate.net In Pseudomonas fluorescens, the product is 2,6-dimethyl-5-methylene-hept-(2Z)-enal (isonovalal). europa.eusigmaaldrich.comacs.org

The α-pinene oxide lyase from Nocardia sp. is a heterodimeric protein with subunits of approximately 17,000 and 22,000 Da. researchgate.net It notably requires no cofactors and functions via a proposed mechanism where a proton from the enzyme's catalytic center initiates the decyclization by attacking the epoxide oxygen. researchgate.net

Subsequent Isomerization/Reduction: The product of the lyase reaction, isonovalal, is structurally very similar to this compound. The conversion of isonovalal to the final compound would require subsequent enzymatic steps, likely involving isomerases to shift the double bond positions and reductases to saturate one of the double bonds. While the specific enzymes for these final transformations to this compound are not yet characterized, the degradation of isonovalal to related acidic forms has been observed in Pseudomonas fluorescens, indicating that further metabolic processing of these acyclic aldehydes does occur. sigmaaldrich.comacs.org

Table 2: Key Enzymes in the Proposed Biosynthetic Pathway

EnzymeEC NumberPrecursorProductOrganism(s)Reference(s)
α-Pinene MonooxygenaseN/Aα-Pineneα-Pinene OxidePseudomonas fluorescens researchgate.net
α-Pinene Oxide LyaseEC 4.99.-.-α-Pinene Oxidecis-2-Methyl-5-isopropylhexa-2,5-dienal or IsonovalalNocardia sp., Pseudomonas sp. researchgate.net, uni-hannover.de, researchgate.net
Aldehyde DehydrogenaseN/AAcyclic AldehydesCorresponding Carboxylic AcidsNocardia sp., Pseudomonas sp. ontosight.ai, acs.org

Ecological Role and Inter-species Chemical Communication (non-human focus)

The specific ecological function of this compound has not been extensively documented. However, based on its chemical properties as a volatile organic compound (VOC) and its natural sources, its role can be inferred.

In the marine environment, organisms like gorgonians lack physical defenses and rely on chemical compounds for survival. researchgate.net These chemicals can function as antipredatory, antimicrobial, or antifouling agents. researchgate.net The presence of this compound in gorgonian extracts suggests it could be part of the coral's chemical defense arsenal (B13267) or act as a signaling molecule in the marine ecosystem, a field where chemical cues are vital for interactions ranging from symbiosis to predation. rasayanjournal.co.ind-nb.infogoogle.com However, direct evidence for its specific role as an allomone or pheromone in a non-human context is currently lacking.

Bio-inspired Synthesis Methodologies for this compound

Bio-inspired synthesis seeks to mimic nature's efficient and often stereospecific chemical transformations under mild conditions. atamanchemicals.com A logical bio-inspired synthesis for this compound would be based on its proposed biosynthetic pathway starting from an abundant natural monoterpene.

A plausible bio-inspired route would start with α-pinene , a readily available and inexpensive natural product. The synthesis would mimic the key enzymatic steps:

Epoxidation: The selective epoxidation of α-pinene to α-pinene oxide. This can be achieved with various chemical catalysts, including metal-based systems that mimic monooxygenase activity.

Ring-Opening Rearrangement: A Lewis or Brønsted acid-catalyzed rearrangement of α-pinene oxide can mimic the action of α-pinene oxide lyase to produce acyclic aldehydes. The product distribution of this step is highly dependent on the catalyst and solvent conditions. For example, using certain iron-modified zeolites in non-polar solvents favors the formation of campholenic aldehyde, another acyclic monoterpene aldehyde. A carefully selected catalytic system could potentially be optimized to yield a precursor structurally close to the target compound.

Isomerization and/or Reduction: The resulting acyclic dienal would then undergo selective hydrogenation or isomerization to yield the final this compound structure. A patent describes a similar transformation where 4,6-Dimethyl-2-methylene-hept-5-enal is hydrogenated using a palladium on carbon catalyst to produce the related saturated aldehyde, 2,4,6-trimethyl-hept-5-enal.

Another bio-inspired approach could start from citral , an acyclic monoterpene aldehyde that is also commercially available from plant sources. Chemical modifications involving aldol (B89426) condensation reactions followed by selective reductions could potentially construct the specific carbon skeleton and functionality of this compound.

Synthetic Utility and Applications in Materials Science and Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

As a chiral aldehyde with a sterically hindered carbonyl group, 2,2,6-trimethylhept-5-enal possesses distinct reactivity that can be harnessed for the construction of intricate molecular architectures. Its utility is primarily demonstrated through its role as a precursor to more complex structures.

The primary documented application of this compound is as a key intermediate in the synthesis of substrates for carbonyl-olefin metathesis reactions. This modern synthetic method allows for the catalytic formation of carbon-carbon double bonds, which is a cornerstone of complex molecule synthesis.

Detailed research findings indicate that this compound can be synthesized from commercially available 2,6-dimethylhept-5-enal, commonly known as melonal. The synthesis involves the α-methylation of melonal, a reaction that introduces an additional methyl group at the carbon adjacent to the carbonyl group, thus creating the characteristic α,α-disubstituted aldehyde structure of this compound.

Table 1: Synthesis of 3,3,7-trimethyloct-6-en-2-ol via this compound
Starting MaterialReagentIntermediateFinal Product
2,6-dimethylhept-5-enal (Melonal)IodomethaneThis compound3,3,7-trimethyloct-6-en-2-ol

The potential application of this compound in the development of novel polymer monomers is an area that remains largely unexplored in the current scientific literature. As an α,α-disubstituted aldehyde, its polymerization behavior would be expected to differ significantly from that of unsubstituted or monosubstituted aldehydes. The steric hindrance around the carbonyl group would likely inhibit traditional polymerization pathways. However, this same steric bulk could potentially be exploited to create polymers with unique thermal or mechanical properties if a suitable polymerization method were to be developed. Research into the polymerization of sterically hindered aldehydes is a niche area of polymer science, and currently, there are no specific studies detailing the use of this compound as a monomer.

Applications in Catalyst and Ligand Design

In the field of catalysis, organic molecules with specific steric and electronic properties are often used as ligands to coordinate with metal centers, thereby influencing the selectivity and reactivity of a catalytic reaction. The structure of this compound, with its neopentyl-like α-carbon, could theoretically be modified to create novel chiral ligands. For instance, conversion of the aldehyde to an amine or phosphine (B1218219) could yield a ligand with a sterically demanding substituent. Such ligands can be instrumental in asymmetric catalysis, where controlling the spatial arrangement of reactants around a metal center is crucial for achieving high enantioselectivity.

However, a review of the current scientific literature does not reveal any specific instances of this compound or its direct derivatives being employed in the design or synthesis of catalysts or ligands. While the structural motifs present in the molecule suggest potential, this remains a hypothetical application awaiting experimental validation.

Development of New Synthetic Methodologies Utilizing this compound

The use of this compound as a precursor for a substrate in carbonyl-olefin metathesis research is, in itself, a contribution to the development of new synthetic methodologies. Carbonyl-olefin metathesis is a less developed area compared to the more common olefin-olefin metathesis, and the synthesis of novel, well-defined substrates is crucial for exploring the scope and limitations of new catalytic systems.

The preparation of 3,3,7-trimethyloct-6-en-2-ol from this compound provides a substrate with a specific substitution pattern that can be used to probe the reactivity of newly developed catalysts for this transformation. The insights gained from how such substrates behave in a reaction can guide the design of more efficient and selective catalysts. Therefore, while not the direct subject of a new methodology, this compound plays a vital supporting role in the advancement of this cutting-edge area of organic synthesis.

Table 2: Research Context of this compound
Research AreaRole of this compoundSignificance
Carbonyl-Olefin MetathesisIntermediate in substrate synthesisFacilitates the study of new catalytic transformations

Environmental Aspects of 2,2,6 Trimethylhept 5 Enal

Environmental Occurrence and Distribution in Air, Water, and Soil

There is a significant lack of specific data on the environmental presence and distribution of 2,2,6-Trimethylhept-5-enal in the atmosphere, aquatic systems, or soil. As a volatile organic compound (VOC) likely used in consumer products, it can be expected to be released into the indoor and outdoor air. mdpi.comnih.govresearchgate.net Aldehydes, as a class of compounds, are known to be widely distributed in the environment, originating from both natural and anthropogenic sources. nih.govresearchgate.net They can be found in the air, as well as in rainwater and surface water due to atmospheric deposition and their solubility. mdpi.comresearchgate.netresearchgate.net However, without specific monitoring data for this compound, its actual concentrations and partitioning between air, water, and soil remain unknown.

Abiotic Degradation Pathways

The abiotic degradation of this compound through processes like photolysis, oxidation, and hydrolysis has not been specifically studied. General principles of environmental chemistry for unsaturated aldehydes can offer some theoretical insights.

Photolytic and Oxidative Degradation in the Atmosphere

As a volatile organic compound, this compound released into the atmosphere is expected to undergo photolytic and oxidative degradation. The presence of a carbon-carbon double bond and an aldehyde functional group suggests it would be susceptible to reaction with hydroxyl radicals (•OH), ozone (O3), and nitrate radicals (NO3•), which are the primary oxidants in the troposphere. These reactions would likely lead to the formation of various smaller, oxygenated compounds. However, specific reaction rates and degradation products for this compound have not been documented.

Hydrolytic Stability and Transformation in Aquatic Systems

Information regarding the hydrolytic stability of this compound is not available. Generally, aldehydes can undergo hydration in aqueous environments, but the stability of the C=C double bond in this specific molecule towards hydrolysis under typical environmental pH conditions is undetermined.

Biotic Degradation Mechanisms (e.g., microbial metabolism in the environment)

Specific studies on the biodegradation of this compound by environmental microorganisms are absent from the scientific literature. However, the metabolism of other branched-chain and unsaturated aldehydes by various bacteria and fungi has been documented, suggesting that similar pathways could potentially be involved in the breakdown of this compound.

Characterization of Microbial Enzymes Involved in Degradation

No microbial enzymes have been identified or characterized specifically for the degradation of this compound. Microorganisms are known to produce a wide array of enzymes capable of metabolizing aldehydes, such as aldehyde dehydrogenases and oxidoreductases, which convert aldehydes to carboxylic acids or alcohols, respectively. nih.gov It is plausible that microbial communities in soil and water could adapt to utilize this compound as a carbon source, but this remains speculative without direct research.

Identification of Environmental Metabolites

There is no information available on the environmental metabolites of this compound. The biodegradation of similar branched-chain aldehydes can result in the formation of corresponding carboxylic acids and alcohols. nih.gov For instance, the oxidation of the aldehyde group would yield 2,2,6-trimethylhept-5-enoic acid, while its reduction would produce 2,2,6-trimethylhept-5-en-1-ol. Further breakdown of the carbon chain is also possible, but the specific metabolic pathways and resulting intermediates for this compound are unknown.

Sustainable Production and Waste Minimization Strategies

The fragrance industry is increasingly adopting green chemistry principles to address the environmental impact of traditional synthesis methods, which often rely on harsh conditions and hazardous chemicals matec-conferences.orgresearchgate.net. While specific research on the sustainable production of this compound is not extensively detailed in publicly available literature, general strategies for sustainable fragrance synthesis are applicable. These strategies focus on the use of renewable feedstocks, biocatalysis, and the implementation of waste minimization protocols.

The move towards greener manufacturing in the fine chemicals sector, which includes fragrances, is driven by the need to reduce environmental pollution and improve resource efficiency chemistryjournals.netivypub.org. This involves a shift away from petrochemical-based processes towards more sustainable alternatives that utilize renewable starting materials and environmentally benign catalysts matec-conferences.orgresearchgate.netnih.gov.

One of the primary avenues for the sustainable synthesis of fragrance compounds is biocatalysis matec-conferences.orgresearchgate.netchemistryjournals.net. This approach utilizes enzymes or whole microbial cells to perform chemical transformations. Biocatalysis offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions (ambient temperature and pressure), and a reduction in hazardous waste chemistryjournals.netivypub.org. Enzymes, being natural catalysts, are biodegradable and can often be used in aqueous media, minimizing the need for volatile organic solvents chemistryjournals.net. The application of biocatalysis in the fine chemical industry has demonstrated significant reductions in energy consumption and waste production compared to conventional methods ivypub.org.

The principles of green chemistry, which guide the development of more sustainable chemical processes, are central to modernizing the fragrance industry matec-conferences.orgresearchgate.netpersonalcaremagazine.com. These principles include maximizing atom economy, using safer solvents, designing energy-efficient processes, and utilizing renewable feedstocks researchgate.net. For instance, the use of supercritical carbon dioxide, a green solvent, in combination with biocatalysts has shown promise for producing fragrance molecules with high conversion rates and straightforward product recovery personalcaremagazine.com.

Furthermore, synthetic biology is emerging as a powerful tool for the sustainable production of fragrance ingredients kaust.edu.sa. By engineering microorganisms, it is possible to create novel biosynthetic pathways for the production of complex molecules from simple, renewable feedstocks kaust.edu.sa. This technology offers the potential for a completely 'green' process that operates at room temperature and produces minimal waste kaust.edu.sa.

Waste minimization in the synthesis of fragrance compounds like this compound involves a holistic approach to process design. This includes the recycling of solvents and catalysts, the utilization of by-products, and the implementation of efficient purification techniques to reduce effluent streams. The stability and recyclability of biocatalysts, which can be improved through immobilization, are crucial for the economic viability and sustainability of industrial-scale production rsc.org.

The following table outlines key strategies for sustainable production and their potential application in the synthesis of this compound.

Sustainable StrategyDescriptionPotential Application to this compound Synthesis
Biocatalysis Use of enzymes or microorganisms as catalysts.Development of a biocatalytic route from renewable precursors, potentially utilizing enzymes like oxidoreductases or lipases for selective transformations under mild conditions chemistryjournals.netbohrium.com.
Renewable Feedstocks Utilization of raw materials from biological sources.Sourcing starting materials from plant-derived terpenes or other bio-based chemicals instead of petrochemicals matec-conferences.orgnih.gov.
Green Solvents Replacement of hazardous organic solvents with environmentally benign alternatives.Employing solvents such as water, supercritical CO2, or bio-based solvents in the reaction and extraction steps to reduce environmental impact researchgate.netpersonalcaremagazine.com.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Optimizing the chemical pathway to minimize the formation of by-products, thereby reducing waste and increasing efficiency researchgate.net.
Waste Valorization Converting by-products and waste streams into valuable products.Investigating potential uses for any by-products generated during the synthesis to create a more circular economic process.
Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.Biocatalytic processes and the use of highly active catalysts can lower the energy requirements of the synthesis ivypub.orgrsc.org.

Future Research Directions and Outlook

Advancements in Asymmetric Synthesis of 2,2,6-Trimethylhept-5-enal and its Analogues

The asymmetric synthesis of molecules with sterically hindered quaternary stereocenters, such as the one present in this compound, remains a formidable challenge in organic chemistry. Future research will likely focus on the development of novel catalytic systems capable of achieving high enantioselectivity in the synthesis of this compound and its analogues.

One promising avenue is the use of imine reductase biocatalysts. Recent studies have demonstrated the successful application of engineered imine reductases for the asymmetric synthesis of sterically hindered 1-substituted tetrahydro-β-carbolines, achieving excellent optical purities (98-99% ee) researchgate.net. The adaptation of such enzymatic systems to the synthesis of aldehydes like this compound could provide a highly efficient and environmentally friendly route to enantiomerically pure forms of this molecule.

Furthermore, advancements in transition-metal catalysis are expected to play a crucial role. For instance, molybdenum-catalyzed asymmetric allylic alkylation has been shown to be effective in constructing α-quaternary aldehyde motifs with excellent enantioselectivity acs.org. The development of new chiral ligands will be central to enhancing the efficiency and selectivity of these metal-catalyzed processes for substrates with significant steric bulk around the reactive center chiralpedia.comchiralpedia.com. The design of chiral catalysts that can effectively navigate the steric hindrance of the gem-dimethyl group in this compound will be a key focus.

Catalyst TypePotential Advantages for this compound Synthesis
Engineered Imine ReductasesHigh enantioselectivity, mild reaction conditions, environmentally benign.
Molybdenum-based CatalystsProven efficacy in forming α-quaternary aldehyde motifs.
Novel Chiral Ligand-Metal ComplexesTunable steric and electronic properties to overcome steric hindrance.

Discovery of Novel Catalytic Transformations Involving this compound

The unique structural features of this compound, namely the unsaturated bond and the sterically encumbered aldehyde functionality, open up possibilities for novel catalytic transformations. Future research is anticipated to explore new ways to selectively functionalize this molecule.

A key area of interest is the selective hydrogenation of the carbon-carbon double bond while preserving the aldehyde group, or vice versa. The selective hydrogenation of unsaturated aldehydes is a significant industrial process for producing fine chemicals researchgate.netacs.org. While thermodynamically, C=C bond hydrogenation is often favored over C=O bond hydrogenation, the rational design of heterogeneous catalysts can tune this selectivity researchgate.netacs.org. Research into single-atom alloy catalysts, for example, has shown promise in controlling the binding strength of C=C and C=O bonds, thereby directing the reaction pathway nih.gov. Applying these principles to this compound could lead to highly selective transformations to either the corresponding saturated aldehyde or the unsaturated alcohol.

Furthermore, the development of new carbon-carbon bond-forming reactions is a perpetual goal in organic synthesis dntb.gov.ua. Organocatalytic methods, for instance, have been successfully employed for various C-C bond formations researchgate.net. Exploring the reactivity of this compound in novel catalytic cycles, such as hydrogen-mediated reductive couplings, could lead to the synthesis of more complex molecules nih.gov. The steric hindrance at the α-position may also be exploited to direct regioselectivity in reactions such as aldol (B89426) additions or Michael reactions.

Integration with Continuous Flow Chemistry and Automated Synthesis

The synthesis and derivatization of fine chemicals, including fragrances like this compound, are increasingly benefiting from the integration of continuous flow chemistry and automated synthesis platforms. nih.govbeilstein-journals.orgnih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced safety, better process control, and facilitated scalability. drugdeliveryleader.comscielo.br

Continuous flow systems are particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The application of flow chemistry to the synthesis of terpenes and other fragrance ingredients has already been demonstrated to improve yields and reduce reaction times. nih.govrsc.org Future research will likely focus on developing dedicated flow processes for the synthesis and subsequent modification of this compound. This could involve, for example, the continuous hydrogenation or oxidation of the molecule using packed-bed reactors containing immobilized catalysts.

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and processes. nih.govsigmaaldrich.com These systems can perform a large number of experiments in a short period, systematically varying reaction parameters to identify optimal conditions. The use of such platforms for the synthesis of a library of this compound analogues could rapidly advance our understanding of its structure-activity relationships.

TechnologyApplication to this compoundBenefits
Continuous Flow ChemistrySynthesis, hydrogenation, oxidationImproved safety, enhanced heat and mass transfer, scalability. drugdeliveryleader.comscielo.br
Automated SynthesisHigh-throughput screening of reaction conditions, library synthesis of analoguesAccelerated process development, rapid exploration of chemical space. nih.govsigmaaldrich.com

Computational Chemistry-Guided Design and Discovery of New Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. patsnap.com For a molecule like this compound, these approaches can provide valuable insights into its reactivity and guide the experimental discovery of new transformations.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions involving this compound. For example, computational studies can help in understanding the factors that govern the selectivity of hydrogenation catalysts, as has been demonstrated for other unsaturated aldehydes. researchgate.net By modeling the adsorption energies of the C=C and C=O groups on different catalyst surfaces, researchers can predict which catalysts are most likely to yield the desired product.

Machine learning models are also being developed to predict reaction outcomes with increasing accuracy. mit.educmu.edu By training these models on large datasets of known reactions, it is possible to predict the major product of a reaction given a set of reactants and conditions. Applying such models to this compound could help in identifying promising new reactions and avoiding unproductive experimental efforts. Furthermore, machine learning can be used to predict the physicochemical properties and potential biological activity of novel analogues of this compound, thereby accelerating the discovery of new applications. acs.orgnih.gov

Elucidation of Undiscovered Biological Roles in Non-Human Systems

Acyclic terpenoids, a class of compounds to which this compound belongs, are known to play diverse roles in chemical communication in various organisms, often acting as pheromones. mdpi.com While the specific biological functions of this compound are not well-documented, its structural similarity to other biologically active aldehydes suggests that it may have undiscovered roles in non-human systems.

Future research could focus on investigating the potential pheromonal activity of this compound in insects. This would involve electrophysiological studies to determine if the compound can elicit a response from insect antennae, followed by behavioral assays to assess its effect on insect behavior. The identification of a pheromonal role for this compound could have significant implications for pest management, potentially leading to the development of new, environmentally friendly methods for controlling insect populations.

Additionally, the biotransformation of this compound by microorganisms could be another fruitful area of research. Microorganisms are capable of producing a wide range of flavor and fragrance compounds through the modification of precursor molecules. Investigating how different microbial strains metabolize this compound could lead to the discovery of novel, naturally derived fragrance ingredients.

Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science

As a component of various consumer products, fragrance molecules like this compound can enter the environment through various pathways. mdpi.comresearchgate.net Understanding the environmental fate and potential impact of this compound is an important area for future interdisciplinary research.

Studies on the environmental transformation of this compound will be crucial. This includes investigating its degradation pathways in different environmental compartments, such as water and soil, through processes like photodegradation and microbial degradation. Identifying the transformation products is essential for a comprehensive assessment of its environmental footprint.

Furthermore, assessing the potential ecotoxicity of this compound and its degradation products on aquatic organisms is an important research direction. researchgate.net While many fragrance compounds are not expected to be acutely toxic at environmentally relevant concentrations, some can induce sublethal responses. researchgate.net Such studies, combining analytical chemistry with toxicology, will provide the necessary data for robust ecological risk assessments. This knowledge is vital for ensuring the sustainable use of this and other fragrance ingredients.

Q & A

Q. What are the optimal synthetic routes for 2,2,6-Trimethylhept-5-enal, and how can reaction yields be systematically compared?

Methodological Answer: Synthesis can proceed via aldol condensation or olefin metathesis. To compare yields, design parallel reactions under controlled conditions (temperature, catalyst loading, solvent polarity). Use gas chromatography (GC) with flame ionization detection (FID) for quantification . Validate purity via 1H^1H-NMR integration of the aldehyde proton (δ ~9-10 ppm) and absence of byproduct signals . Triangulate data with mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 156.2) .

Q. How can the structural elucidation of this compound be rigorously validated?

Methodological Answer: Combine 13C^{13}C-NMR to resolve quaternary carbons (e.g., C-2 and C-6 methyl groups) and 2D techniques like COSY (for allylic coupling) and HSQC (for 1H^1H-13C^{13}C correlations). Compare experimental IR carbonyl stretches (~1720 cm1^{-1}) with computational DFT simulations (e.g., B3LYP/6-31G*) to confirm conjugation effects .

Q. What experimental protocols ensure stability during storage and handling of this compound?

Methodological Answer: Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and atmospheres (N2_2, air). Monitor aldehyde oxidation via periodic GC-MS for heptanoic acid derivatives. Store in amber vials with molecular sieves to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic systems?

Methodological Answer: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition-state barriers for reactions like hydrogenation or epoxidation. Validate with experimental kinetic data (e.g., Arrhenius plots) and compare regioselectivity outcomes (e.g., Markovnikov vs. anti-Markovnikov additions) .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for asymmetric syntheses involving this compound?

Methodological Answer: Apply chiral stationary-phase GC or HPLC (e.g., β-cyclodextrin columns) to separate enantiomers. Cross-validate with polarimetry and Mosher ester derivatization. Investigate solvent effects on ee via multivariate analysis (e.g., PCA) to identify outliers in datasets .

Q. How do surface interactions (e.g., glass vs. PTFE) influence the compound’s adsorption in microreactor applications?

Methodological Answer: Use quartz crystal microbalance (QCM) to measure mass changes during adsorption. Pair with AFM to map surface topography. Compare with computational molecular dynamics (MD) simulations of van der Waals interactions at different interfaces .

Methodological Challenges and Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity assays of this compound?

Methodological Answer: Employ logistic regression for EC50_{50} determination in cell viability assays. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Validate via bootstrap resampling to assess confidence intervals .

Q. How can hybrid quantum mechanics/molecular mechanics (QM/MM) models improve understanding of its enzymatic oxidation?

Methodological Answer: Parameterize QM regions (e.g., aldehyde group) at the B3LYP level, while MM regions (enzyme backbone) use CHARMM force fields. Simulate binding poses in cytochrome P450 isoforms and correlate with experimental turnover rates from stopped-flow spectroscopy .

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